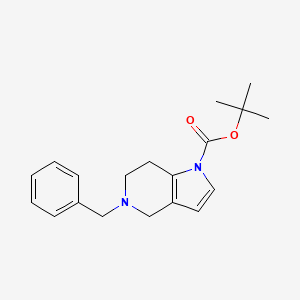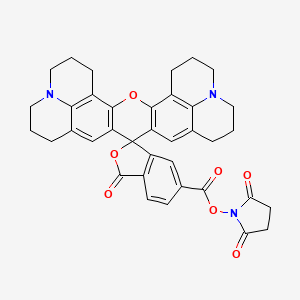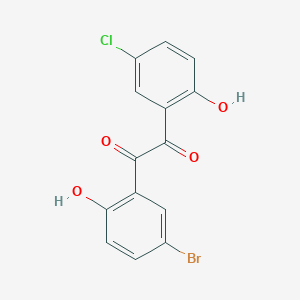![molecular formula C14H26N2O6 B12282394 (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid typically involves the protection of amino groups using Boc anhydride. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs large-scale batch reactors or continuous flow systems. The use of flow microreactor systems is particularly advantageous due to their efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid undergoes several types of reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as exposure to trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Boc Anhydride:
Trifluoroacetic Acid (TFA): Used for the removal of Boc groups.
Glycerol: Used as a solvent in chemoselective N-tert-butyloxycarbonylation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids or peptides, which can then undergo further functionalization or coupling reactions.
科学的研究の応用
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is widely used in scientific research, particularly in the fields of:
作用機序
The mechanism of action of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical and chemical processes, including peptide bond formation and enzyme interactions .
類似化合物との比較
Similar Compounds
N-Boc-methylamine: Another Boc-protected amine used in peptide synthesis.
N-Boc-protected amino esters: Used in similar applications as (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid.
Uniqueness
This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex synthetic routes and the creation of more intricate molecular architectures compared to single Boc-protected compounds .
特性
分子式 |
C14H26N2O6 |
|---|---|
分子量 |
318.37 g/mol |
IUPAC名 |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18) |
InChIキー |
NDNCCUCKGXVEOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid](/img/structure/B12282324.png)




![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)





